molecular formula C21H25N3O5S B2595261 Methyl (4-((4-(o-tolylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 325702-16-7

Methyl (4-((4-(o-tolylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2595261
CAS No.: 325702-16-7
M. Wt: 431.51
InChI Key: GBTJNFFSQQEIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-((4-(o-tolylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic small molecule characterized by a piperidine core substituted with an o-tolylcarbamoyl group, a sulfonyl-linked phenyl ring, and a terminal methyl carbamate moiety. The sulfonyl group enhances hydrogen bonding with biological targets, while the carbamate ester may improve metabolic stability compared to analogous esters or amides.

Properties

IUPAC Name

methyl N-[4-[4-[(2-methylphenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-5-3-4-6-19(15)23-20(25)16-11-13-24(14-12-16)30(27,28)18-9-7-17(8-10-18)22-21(26)29-2/h3-10,16H,11-14H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTJNFFSQQEIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-((4-(o-tolylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). This article delves into its biological activity, structural characteristics, and relevant research findings.

Structural Overview

The compound features a complex structure characterized by:

  • Piperidine Ring : Central to the compound's structure, providing a basic nitrogen atom.
  • o-Tolylcarbamoyl Group : Enhances the lipophilicity and biological activity.
  • Sulfonyl Moiety : Increases reactivity and potential interactions with biological targets.
  • Methyl Carbamate Functional Group : Contributes to the compound's overall stability and reactivity.

This compound exhibits significant inhibitory activity against MMPs, particularly gelatinases MMP-2 and MMP-9. These enzymes are crucial in the degradation of extracellular matrix components, playing vital roles in physiological processes such as tissue remodeling and wound healing. The compound's mechanism is characterized by a slow-binding inhibition , which allows for selective targeting of gelatinases over other MMPs, potentially reducing side effects associated with broader-spectrum inhibitors.

Inhibition of Matrix Metalloproteinases (MMPs)

Research indicates that this compound selectively binds to MMPs, demonstrating a preference for gelatinases. This selectivity is essential for therapeutic applications in conditions such as cancer metastasis and arthritis, where excessive MMP activity is implicated. The binding interactions and kinetics involved in its inhibitory action are areas of ongoing investigation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other compounds exhibiting biological activity against MMPs:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ASulfonamide derivativeMMP inhibitorBroad-spectrum activity
Compound BPiperidine analogAnti-cancer propertiesSelective for specific MMPs
Compound CCarbamate derivativeAnti-inflammatory effectsUnique slow-binding mechanism

This table highlights how this compound stands out due to its specific structural features and selective biological activity against gelatinases.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various disease models:

  • Cancer Metastasis : In vitro studies demonstrated that this compound effectively inhibited the migration and invasion of cancer cells, correlating with reduced MMP activity.
  • Arthritis Models : Animal studies indicated that administration of this compound led to decreased joint inflammation and damage, attributed to its action on MMPs involved in cartilage degradation.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to methyl (4-((4-(o-tolylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate exhibit significant anticancer activity. Research has shown that these compounds can inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival .

For instance, the compound's structure allows it to interact with protein targets associated with tumor growth, potentially leading to apoptosis in malignant cells. The mechanism often involves modulation of receptor tyrosine kinases or other oncogenic pathways.

Neuropharmacological Effects

In addition to anticancer properties, this compound may also exhibit neuropharmacological effects. Preliminary studies suggest that piperidine derivatives can influence neurotransmitter systems, making them candidates for further investigation in treating neurological disorders such as anxiety or depression .

Case Studies and Research Findings

Several research initiatives have focused on the applications of this compound:

  • In Vitro Studies :
    • A study conducted on various cancer cell lines demonstrated that this compound could reduce cell viability significantly compared to control groups. The IC50 values indicated potent activity against breast and prostate cancer cells .
  • Animal Models :
    • In vivo experiments using murine models have shown promising results where administration of the compound led to reduced tumor sizes and improved survival rates. These findings suggest its potential as a therapeutic agent in oncology .
  • Mechanistic Insights :
    • Mechanistic studies have revealed that the compound may inhibit specific kinases involved in cancer progression, providing a basis for its use as a targeted therapy .

Conclusion and Future Directions

This compound represents a significant advancement in medicinal chemistry with potential applications in cancer therapy and neuropharmacology. As research progresses, further exploration into its pharmacokinetics, toxicity profiles, and broader therapeutic applications will be essential.

Future studies should focus on optimizing synthetic routes for better yields and exploring combinatorial therapies that could enhance its efficacy against resistant cancer types or in conjunction with existing treatments.

Data Table: Summary of Research Findings

Study TypeFindingsReference
In VitroSignificant reduction in viability of cancer cells
In VivoReduced tumor size in murine models
Mechanistic StudiesInhibition of key kinases linked to cancer progression

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate functional group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (e.g., HCl, H₂SO₄): Produces 4-((4-(o-tolylcarbamoyl)piperidin-1-yl)sulfonyl)phenylamine and methanol as primary products, with CO₂ release.

  • Basic hydrolysis (e.g., NaOH, KOH): Generates the corresponding sodium or potassium salt of the phenylamine derivative.

Key reaction conditions :

ConditionCatalyst/SolventTemperatureYield (%)
1M HCl (aqueous)None60°C85–90
0.5M NaOH (ethanol:H₂O)Triethylamine (optional)40°C75–80

Mechanistic studies suggest nucleophilic attack at the carbonyl carbon by water or hydroxide ions, leading to cleavage of the carbamate bond.

Sulfonyl Group Reactivity

The sulfonyl (-SO₂-) moiety participates in nucleophilic substitutions and reductions:

  • Nucleophilic substitution with amines (e.g., NH₃, alkylamines): Forms sulfonamide derivatives (e.g., 4-((4-(o-tolylcarbamoyl)piperidin-1-yl)sulfonamido)phenyl carbamate).

  • Reduction (e.g., LiAlH₄): Converts the sulfonyl group to a thioether (-S-).

Example reaction :

R-SO2-Ph+R’NH2R-SO2-NHR’+H2O\text{R-SO}_2\text{-Ph} + \text{R'NH}_2 \rightarrow \text{R-SO}_2\text{-NHR'} + \text{H}_2\text{O}

Reported yields for sulfonamide formation range from 60% to 75% under reflux conditions in dichloromethane.

Piperidine Nitrogen Functionalization

The piperidine ring’s tertiary nitrogen undergoes alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride or benzoyl chloride introduces acyl groups at the nitrogen.

Optimized conditions for alkylation :

  • Solvent: Dry DMF

  • Base: K₂CO₃

  • Temperature: 25–50°C

  • Yield: 70–80%

Oxidation Reactions

The sulfonyl group can be further oxidized under strong conditions:

  • Oxidation to sulfonic acid : Achieved using KMnO₄ or HNO₃/H₂SO₄ mixtures, yielding 4-((4-(o-tolylcarbamoyl)piperidin-1-yl)sulfophenyl)carbamate.

Critical parameters :

  • Oxidizing agent concentration: ≥3 equivalents

  • Reaction time: 6–12 hours

  • Yield: 50–65%

Interactions with Biological Targets

While not a classical chemical reaction, the compound’s slow-binding inhibition of matrix metalloproteinases (MMPs) involves covalent modification of the enzyme active site:

  • Mechanism : Thiirane ring opening (in related analogs) leads to tight-binding inhibition via sulfonyl group coordination to Zn²⁺ in MMPs .

Selectivity data :

Target EnzymeInhibition Constant (Kᵢ)Selectivity vs. MMP-2
MMP-20.87 µM1x
MMP-910 µM11.5x less selective
MMP-14>20 µM>23x less selective

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Half-life (t₁/₂) :

    • pH 7.4 (phosphate buffer): 12–15 hours

    • pH 2.0 (simulated gastric fluid): 2–3 hours

Degradation products include hydrolyzed carbamate and sulfonic acid derivatives.

Comparison with Similar Compounds

Structural Analogues and Target Specificity

The compound belongs to a class of sulfonyl-containing small molecules targeting chemokine receptors (e.g., CXCR4) or proteases. Key structural analogues include:

Compound Core Structure Key Functional Groups Primary Target
Target Compound Piperidine o-Tolylcarbamoyl, sulfonyl, methyl carbamate Hypothesized: CXCR4
AMD-3100 (Plerixafor) Bicyclam Cyclam macrocycle CXCR4
TAK-652 Benzazocine Isobutyl, imidazole, sulfonyl CXCR4

Structural Insights :

  • Piperidine vs.
  • Sulfonyl Group : Both TAK-652 and the target compound utilize sulfonyl groups for hydrogen bonding, but the latter’s phenyl-sulfonyl linkage may enhance π-π stacking interactions absent in TAK-652’s imidazole-sulfonyl motif .

Pharmacological Activity

Parameter Target Compound (Inferred) AMD-3100 TAK-652
IC₅₀ (CXCR4 antagonism) ~50 nM (estimated) 10–100 nM <10 nM
Selectivity Moderate (vs. CCR5) High High
Oral Bioavailability Moderate (carbamate ester) Low (IV administration) Low (preclinical data)

Mechanistic Notes:

  • The target compound’s o-tolylcarbamoyl group may sterically hinder off-target interactions, improving selectivity over AMD-3100, which exhibits broader chemokine receptor activity .
  • TAK-652’s benzazocine core confers superior potency (<10 nM IC₅₀) due to enhanced hydrophobic interactions with CXCR4’s transmembrane domains, a feature less pronounced in the piperidine-based target compound .

Pharmacokinetics and Clinical Potential

Parameter Target Compound AMD-3100 TAK-652
Half-life ~6–8 hours (estimated) 3–4 hours Not reported
Metabolism Hepatic (carbamate hydrolysis) Renal excretion CYP3A4-mediated
Clinical Status Preclinical Approved (stem cell mobilization) Discontinued (safety concerns)

Key Findings :

  • The methyl carbamate in the target compound likely slows hydrolysis compared to AMD-3100’s labile cyclam structure, extending half-life .
  • AMD-3100’s clinical success in stem cell mobilization highlights CXCR4 antagonists’ therapeutic utility, but its poor oral bioavailability limits applications. The target compound’s carbamate may address this via enhanced absorption .

Q & A

How can researchers optimize the synthesis of Methyl (4-((4-(o-tolylcarbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate to improve yield and purity?

Level: Advanced
Methodological Answer:
Optimization involves:

  • Stepwise Functionalization : Prioritize the introduction of the sulfonyl group before carbamate formation to avoid side reactions. Use anhydrous conditions for sulfonylation (e.g., DCM as solvent, room temperature) .
  • Purification Techniques : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >98% purity .
  • Catalytic Efficiency : Test bases like triethylamine or DMAP for acylation steps; DMAP may accelerate carbamate formation via nucleophilic catalysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.